molecular formula C10H10N2O2S B2716260 1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034591-50-7

1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No. B2716260
CAS RN: 2034591-50-7
M. Wt: 222.26
InChI Key: WFCOKBOPIKZQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you’re asking about seems to be a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its ring . They are known to show versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

While specific synthesis methods for this compound were not found, propargyl-containing compounds have been reported as valuable precursors for the synthesis of heterocycles . They are often used in organic synthesis, especially in the Huisgen cycloadditions of azides to form triazoles .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

  • A study by Gür et al. (2020) explored the use of 1,3,4-thiadiazole compounds, closely related to the chemical , in medicinal chemistry. Specifically, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized and tested for various biological activities. Compounds in this study showed promising DNA protective abilities and strong antimicrobial activity against certain bacteria, as well as cytotoxicity against cancer cell lines, indicating potential for use in chemotherapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Molecular Aggregation Studies

  • Matwijczuk et al. (2016) conducted spectroscopic studies on compounds similar to 1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide, revealing insights into molecular aggregation in organic solvents. These studies provide valuable information on the behavior of such compounds in different environments, which is essential for applications in materials science and pharmaceuticals (Matwijczuk et al., 2016).

Solvent-Free Synthesis and Antimicrobial Activities

  • A recent study by Shehadi et al. (2022) focused on the solvent-free synthesis of 1,3,4-thiadiazoles and their antimicrobial activities. This research is significant in understanding the environmental impact and efficacy of such compounds, especially in the context of developing new antimicrobial agents (Shehadi et al., 2022).

Synthesis and Characterization for Anticancer Activity

  • Another study conducted by El Bourakadi et al. (2020) involved the synthesis of thiabendazole-derived 1,2,3-triazole compounds, similar in structure to the compound . These were tested for anticancer activity, showcasing the potential use of such compounds in cancer therapy (El Bourakadi et al., 2020).

properties

IUPAC Name

1-methyl-3-prop-2-ynyl-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-3-8-12-10-7-5-4-6-9(10)11(2)15(12,13)14/h1,4-7H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCOKBOPIKZQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.